molecular formula C9H12INS B1450744 2-tert-Butylsulfanyl-3-iodo-pyridine CAS No. 2203194-88-9

2-tert-Butylsulfanyl-3-iodo-pyridine

Cat. No.: B1450744
CAS No.: 2203194-88-9
M. Wt: 293.17 g/mol
InChI Key: XVPYWIBAPGNJBI-UHFFFAOYSA-N
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Description

2-tert-Butylsulfanyl-3-iodo-pyridine is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a tert-butylsulfanyl group and an iodine atom attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylsulfanyl-3-iodo-pyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the third carbon position using iodine. The tert-butylsulfanyl group is introduced through a substitution reaction, where a thiol group reacts with a tert-butyl group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butylsulfanyl-3-iodo-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butylsulfanyl-3-iodo-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butylsulfanyl-3-iodo-pyridine involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butylsulfanyl-3-iodo-pyridine is unique due to the presence of both the tert-butylsulfanyl group and the iodine atom. This combination provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-tert-butylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INS/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPYWIBAPGNJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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